latrunculin B latrunculin B Latrunculin B is a macrolide consisting of a 14-membered bicyclic lactone attached to the rare 2-thiazolidinone moiety. It is obtained from the Red Sea sponge Latrunculia magnifica. It has a role as a metabolite, an actin polymerisation inhibitor and a toxin. It is a macrolide, a cyclic hemiketal, an oxabicycloalkane and a thiazolidinone.
Latrunculin B is a 14-membered macrolide attached to 2-thiazolidinone moiety, isolated from Red Sea sponge Latrunculia magnifica.
latrunculin B is a natural product found in Brassica napus, Chromodoris quadricolor, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 76343-94-7
VCID: VC0532556
InChI: InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1
SMILES: CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C
Molecular Formula: C20H29NO5S
Molecular Weight: 395.5 g/mol

latrunculin B

CAS No.: 76343-94-7

Cat. No.: VC0532556

Molecular Formula: C20H29NO5S

Molecular Weight: 395.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

latrunculin B - 76343-94-7

Specification

Description Latrunculin B is a macrolide consisting of a 14-membered bicyclic lactone attached to the rare 2-thiazolidinone moiety. It is obtained from the Red Sea sponge Latrunculia magnifica. It has a role as a metabolite, an actin polymerisation inhibitor and a toxin. It is a macrolide, a cyclic hemiketal, an oxabicycloalkane and a thiazolidinone.
Latrunculin B is a 14-membered macrolide attached to 2-thiazolidinone moiety, isolated from Red Sea sponge Latrunculia magnifica.
latrunculin B is a natural product found in Brassica napus, Chromodoris quadricolor, and other organisms with data available.
CAS No. 76343-94-7
Molecular Formula C20H29NO5S
Molecular Weight 395.5 g/mol
IUPAC Name (4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
Standard InChI InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1
Standard InChI Key NSHPHXHGRHSMIK-JRIKCGFMSA-N
Isomeric SMILES C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C
SMILES CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C
Canonical SMILES CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C
Appearance Solid powder

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